molecular formula C21H24ClNO3 B326745 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide

4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide

Cat. No.: B326745
M. Wt: 373.9 g/mol
InChI Key: XEUBTLORFPWNBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and a cyclopentylmethyl group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide: shares similarities with other benzamide derivatives such as:

Uniqueness

Properties

Molecular Formula

C21H24ClNO3

Molecular Weight

373.9 g/mol

IUPAC Name

4-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide

InChI

InChI=1S/C21H24ClNO3/c1-25-18-10-7-16(13-19(18)26-2)21(11-3-4-12-21)14-23-20(24)15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,24)

InChI Key

XEUBTLORFPWNBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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